molecular formula C5H3ClFNO B12967673 5-Chloro-6-fluoropyridin-2-OL

5-Chloro-6-fluoropyridin-2-OL

Cat. No.: B12967673
M. Wt: 147.53 g/mol
InChI Key: TVLCLUNFMLUDMD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyridin-2-OL is a halogenated pyridine derivative characterized by a hydroxyl group at the 2-position, a chlorine substituent at the 5-position, and a fluorine atom at the 6-position on the pyridine ring. Its molecular formula is C₅H₃ClFNO, with a molecular weight of 163.54 g/mol. The hydroxyl group enhances solubility in polar solvents, while the chloro and fluoro groups influence reactivity through electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)

InChI Key

TVLCLUNFMLUDMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Pyridin-2(1H)-one: The synthesis of 5-Chloro-6-fluoropyridin-2(1H)-one can be achieved through the halogenation of pyridin-2(1H)-one. This involves the selective introduction of chlorine and fluorine atoms at the 5 and 6 positions of the pyridine ring, respectively. The reaction typically employs reagents such as chlorine gas and fluorine gas under controlled conditions.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 5-chloro-2(1H)-pyridinone with a fluorinating agent. This reaction is carried out in the presence of a suitable base and solvent to facilitate the substitution process.

Industrial Production Methods: Industrial production of 5-Chloro-6-fluoropyridin-2(1H)-one often involves large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-6-fluoropyridin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Typical reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-6-fluoropyridin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of probes for imaging and diagnostic applications.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in the design and synthesis of novel drug candidates.

Industry: In the industrial sector, 5-Chloro-6-fluoropyridin-2(1H)-one is utilized in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-Chloro-6-fluoropyridin-2-OL can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis of its positional isomers and related halogenated pyridinols, as documented in chemical catalogs and industrial references:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Positions Key Features/Applications (Inferred) Source(s)
This compound C₅H₃ClFNO 2-OH, 5-Cl, 6-F High polarity due to -OH; potential use in drug intermediates
2-Chloro-5-fluoropyridin-3-ol C₅H₃ClFNO 3-OH, 2-Cl, 5-F Altered acidity (meta-OH vs. para-Cl/F); possible differences in hydrogen bonding
6-Chloro-2-fluoropyridin-3-ol C₅H₃ClFNO 3-OH, 6-Cl, 2-F Steric hindrance near -OH may reduce reactivity; 98% purity noted
5-Fluoro-3-iodopyridin-2-ol C₅H₃FINO 2-OH, 5-F, 3-I Bulky iodine substituent may limit solubility; heavier molecular weight
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol C₇H₇ClNO₃ 3-OH, 5-Cl, 2-OCH₂CH₂OH Enhanced hydrophilicity due to ether chain; potential for prodrug design
2,3-Difluoro-5-chloropyridine C₅H₂ClF₂N 2-F, 3-F, 5-Cl No hydroxyl group; lower polarity; likely used as a non-polar building block

Key Observations:

Substituent Position Effects :

  • The position of the hydroxyl group significantly impacts acidity and solubility. For example, this compound’s 2-OH group (ortho to N) is more acidic than meta-substituted analogs like 2-Chloro-5-fluoropyridin-3-ol due to resonance stabilization .
  • Steric effects vary with substituent placement. In 6-Chloro-2-fluoropyridin-3-ol, the proximity of Cl and F to the hydroxyl group may hinder nucleophilic substitution reactions compared to this compound .

Halogen Influence :

  • Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the pyridine ring, favoring reactions like Suzuki coupling or nitration. Chlorine, while also electron-withdrawing, offers a better leaving group for nucleophilic substitutions .
  • Iodine in 5-Fluoro-3-iodopyridin-2-ol introduces steric bulk and may reduce solubility in aqueous media, limiting its utility in biological applications .

Functional Group Additions :

  • The hydroxyethoxy chain in 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol dramatically increases hydrophilicity, making it suitable for aqueous-phase reactions or prodrug formulations .

Industrial Relevance: Non-hydroxylated analogs like 2,3-Difluoro-5-chloropyridine are preferred in agrochemical synthesis due to their stability under harsh reaction conditions .

Biological Activity

5-Chloro-6-fluoropyridin-2-OL is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its significant biological activity. This compound is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, along with a hydroxyl group, which contributes to its unique properties and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4ClFNO
  • Molecular Weight : Approximately 147.53 g/mol
  • Structural Features : The compound features a pyridine ring with chlorine at position 5, fluorine at position 6, and a hydroxyl group at position 2.

The biological activity of this compound primarily stems from its role as an enzyme inhibitor and receptor modulator . The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to specific molecular targets, allowing it to modulate various biochemical pathways. This interaction is crucial for understanding the compound's mechanism of action in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition against several enzymes, which can be critical for therapeutic applications. The dual halogenation (chlorine and fluorine) significantly affects its binding properties, enhancing specificity and potency against target proteins.

Antioxidant Activity

Studies have demonstrated that this compound possesses notable antioxidant properties. The antioxidant activity was evaluated through methods such as the DPPH radical scavenging assay, where it showed significant radical scavenging ability, comparable to established antioxidants like ascorbic acid.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating the cytotoxic effects against L1210 mouse leukemia cells, compounds related to this compound exhibited IC50_{50} values in the nanomolar range, indicating strong growth inhibitory effects. This suggests potential applications in cancer therapy .
  • Antioxidant Properties : The compound was tested for its antioxidant capabilities using the DPPH assay, where it demonstrated high radical scavenging efficiency (88.6%), indicating it could serve as a potent antioxidant agent in pharmaceutical formulations .
  • Enzyme Interaction Studies : Research on enzyme interactions highlighted that the compound effectively inhibits specific enzymes involved in various metabolic pathways, showcasing its potential for drug development targeting these pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Chloro-6-fluoropyridin-3-OLHydroxyl group at position 3Moderate enzyme inhibition
2-Chloro-3-fluoro-5-hydroxypyridineHydroxyl group at position 5Lower antioxidant activity
5-Bromo-6-fluoropyridin-2(1H)-oneBromine instead of chlorineReduced potency compared to target

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. The combination of both chlorine and fluorine atoms on the pyridine ring enhances its potential as a versatile intermediate in synthetic chemistry while also influencing its interaction with biological targets.

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